N-[(2,4-difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
Description
N-[(2,4-difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is a thiazole-based small molecule characterized by a central thiazole ring substituted with a carboxamide group at position 2. The carboxamide nitrogen is linked to a 2,4-difluorobenzyl moiety, while the thiazole’s position 2 is functionalized with a 6-methylpyridin-2-ylamino group. The difluorophenyl and pyridinyl substituents may enhance binding affinity and metabolic stability, common strategies in medicinal chemistry .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4OS/c1-10-3-2-4-15(21-10)23-17-22-14(9-25-17)16(24)20-8-11-5-6-12(18)7-13(11)19/h2-7,9H,8H2,1H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYNXSBWXDVJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.
Attachment of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the thiazole-pyridine intermediate through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The carboxamide group in the compound is typically synthesized via coupling reactions. For example:
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HATU-mediated coupling : 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid reacts with amines (e.g., piperidin-4-yl derivatives) using HATU and N,N-diisopropylethylamine (DIPEA) in DMF, yielding carboxamides in high purity .
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EDC/DMAP activation : Ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide derivatives undergo hydrolysis followed by coupling with amines (e.g., 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide) under EDC/HCl and DMAP conditions .
Functionalization of the Pyridine Ring
The 6-methylpyridin-2-ylamino group can undergo electrophilic substitution or cross-coupling:
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Suzuki-Miyaura coupling : Brominated pyridines (e.g., 4-bromo-1-(bromomethyl)-2-fluorobenzene) react with arylboronic acids under Pd catalysis to introduce aryl groups .
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Amination : Direct amination of halogenated pyrimidines (e.g., 6-chloro-2-methylpyrimidin-4-amine) with piperidine derivatives occurs via nucleophilic aromatic substitution .
Table 2: Pyridine Ring Modification Reactions
| Reaction Type | Reagents/Conditions | Key Product | Citation |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/80°C | Aryl-substituted pyridines | |
| Nucleophilic Amination | DIPEA, isopropanol/reflux | 2-Methyl-N-(piperidin-4-yl)amine |
Thiazole Ring Reactivity
The 1,3-thiazole core is stable under acidic/basic conditions but can participate in:
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Cyclization : Thiourea intermediates cyclize to form thiazoles under acidic conditions .
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Electrophilic Substitution : Thiazoles undergo halogenation or nitration at the 5-position due to electron-deficient aromaticity .
Deprotection and Post-Synthetic Modifications
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Boc deprotection : tert-butyl-protected amines (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) are cleaved using HCl/ethanol .
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Hydrolysis : Ethyl esters (e.g., ethyl 2-aryl-1,2-thiazinane-6-carboxylate) are hydrolyzed to carboxylic acids using methanolic KOH .
Stability and Degradation Pathways
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Hydrolytic Degradation : The carboxamide bond may hydrolyze under strongly acidic/basic conditions, releasing 2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid and 2,4-difluorobenzylamine .
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Photodegradation : Thiazole derivatives with electron-withdrawing groups (e.g., carboxamide) show moderate UV stability but may degrade under prolonged light exposure .
Key Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The specific structure of N-[(2,4-difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide enhances its interaction with biological targets involved in cancer progression.
Key Findings:
- Cell Line Studies: In vitro tests have shown that this compound selectively inhibits the growth of certain cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest.
- Mechanism of Action: The compound may interfere with signaling pathways critical for tumor growth and survival, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antimicrobial activity, and this compound is no exception.
Research Insights:
- Bacterial Inhibition: Laboratory tests demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.
- Clinical Relevance: The increasing resistance of pathogens to existing antibiotics underscores the need for novel compounds like this one.
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound.
Evidence of Efficacy:
- Oxidative Stress Reduction: Studies suggest that this compound may reduce oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases.
- Potential Applications: Its neuroprotective effects could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
Drug Development and Formulation
The unique chemical structure of this compound positions it as a candidate for further drug development. Its ability to target multiple pathways makes it a versatile lead compound.
Developmental Aspects:
- Formulation Studies: Ongoing research focuses on optimizing formulations to enhance bioavailability and therapeutic efficacy.
- Combination Therapies: There is potential for this compound to be used in combination with other drugs to improve treatment outcomes in complex diseases.
Case Studies and Clinical Trials
While comprehensive clinical data on this compound is limited, preliminary case studies provide valuable insights into its applications.
Notable Case Studies:
- Cancer Treatment Trials: Early-phase clinical trials are examining its efficacy in patients with specific types of tumors.
- Antimicrobial Efficacy Trials: Investigations into its use against resistant bacterial strains are underway.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Dasatinib (BMS-354825)
Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide) shares a thiazole-carboxamide core with the target compound. Key differences include:
- Pyrimidine vs.
- Substituent Effects : Dasatinib’s piperazinyl group enhances solubility and cellular permeability, contributing to its oral bioavailability . The target compound’s 2,4-difluorobenzyl group may improve hydrophobic interactions in kinase pockets .
- Activity: Dasatinib inhibits Src and Abl kinases at subnanomolar concentrations, while the target compound’s activity remains uncharacterized in the provided evidence.
Patent Derivatives ()
Patented analogs such as N-(2-chloro-6-methylphenyl)-2-[[6-[(1-ethyl-2-pyrrolidinyl)methyl]amino]-4-pyrimidinyl]amino]-5-thiazolecarboxamide highlight structural versatility:
- Chloro vs. Fluoro Substituents : Chlorine at the phenyl position (patent compounds) vs. fluorine in the target may influence electron-withdrawing effects and binding kinetics.
- Heterocyclic Variations : Pyrimidine (patent) vs. pyridine (target) substitutions could modulate steric interactions in kinase domains .
Fluorinated Thiazole Derivatives
4-Methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide ()
- Fluorination Pattern: The trifluoromethylphenyl group in this compound vs. the difluorophenylmethyl group in the target may impact metabolic stability.
- Pyridine Positioning : The 3-pyridinyl substituent () vs. the 6-methylpyridin-2-yl group in the target could alter hydrogen-bonding networks in target proteins.
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide ()
- Difluorobenzyl Motif: Both compounds incorporate difluorophenyl groups, but ’s pivalamide tail lacks the pyridine-amino-thiazole linkage seen in the target. This difference may reduce kinase affinity compared to carboxamide-based analogs .
Pyridine/Pyrimidine-Thiazole Hybrids
Compound 11 ()
A reference compound with a pyrimidine-thiazole core synthesized via acylation and amination:
- Pyrimidine vs. Pyridine : The pyrimidine ring () may engage in stronger π-π stacking than pyridine, but methyl substitution at pyridine’s position 6 (target) could improve steric complementarity .
- Pharmacological Screening : Compound 11’s activity in undisclosed assays suggests thiazole-pyrimidine hybrids are viable for further optimization, though the target’s pyridine variant remains unexplored .
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide ()
- Dihydropyridine vs. Thiazole : The dihydropyridine core () differs from the thiazole in the target, likely redirecting mechanism of action away from kinase inhibition .
Biological Activity
N-[(2,4-difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C14H12F2N4OS
- Molecular Weight : 314.34 g/mol
- SMILES Notation : Cc1cc(ccn1)C(=O)NCc1ccc(F)cc1F
This structure features a thiazole ring, which is known for its diverse biological activities, and a difluorophenyl group that enhances its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. The compound under discussion has shown promise in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.6 | Induction of apoptosis |
| A549 (Lung) | 22.1 | Inhibition of ERK1/2 pathway |
| HT-29 (Colon) | 19.0 | Antiproliferative effects |
The compound's mechanism involves the inhibition of critical signaling pathways associated with cell proliferation and survival, including the ERK1/2 pathway, which is often activated in cancer cells.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV. It has been noted that:
- HIV Integrase Inhibition : The compound demonstrates inhibitory activity against HIV integrase, an enzyme crucial for viral replication. This was evidenced by assays showing a significant reduction in viral load in treated cell cultures .
Other Biological Activities
In addition to anticancer and antiviral effects, preliminary studies suggest that the compound may possess:
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways.
- Antimicrobial Effects : Activity against certain bacterial strains, though further studies are required to confirm these findings.
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with notable effects observed in breast and lung cancer models .
Study 2: HIV Integrase Inhibition
In a separate investigation focusing on HIV treatment strategies, researchers found that the compound effectively inhibited HIV integrase activity in vitro. The study highlighted its potential as a lead compound for developing new antiretroviral therapies .
Q & A
Q. What are the recommended synthetic routes for N-[(2,4-difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide, and how can intermediates be validated?
Acylation and amination are critical steps. For example, acylation of a thiazole precursor (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with a fluorinated benzoyl chloride, followed by amination with 6-methylpyridin-2-amine, can yield the target compound. Validate intermediates using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C, focusing on aromatic protons and carboxamide signals). Purity thresholds should exceed 95% for pharmacological studies .
Q. What spectroscopic techniques are optimal for characterizing the compound’s structure?
Use X-ray crystallography for definitive structural confirmation, as demonstrated for analogous thiazole derivatives (e.g., 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine). For solution-state analysis, employ ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to resolve aromatic protons (δ 6.5–8.5 ppm) and carboxamide NH signals (δ ~10 ppm). FT-IR can confirm amide C=O stretches (~1650–1700 cm⁻¹) .
Q. How should initial pharmacological activity screening be designed for this compound?
Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or radiometric assays . Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle). For cellular assays, use IC₅₀ determination in dose-response curves (1 nM–100 µM range) with triplicate replicates. Prioritize targets based on structural analogs (e.g., pyridine-thiazole hybrids with kinase inhibition ).
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
Apply response surface methodology (RSM) to variables like reaction temperature (70–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling). Use a central composite design to model interactions. For purity, track byproducts (e.g., unreacted pyridine intermediates) via LC-MS and adjust recrystallization solvents (e.g., ethanol/water vs. acetonitrile) .
Q. What strategies resolve contradictions in solubility data across different assays?
Discrepancies may arise from solvent polarity (DMSO vs. aqueous buffers). Perform equilibrium solubility assays in PBS (pH 7.4) and simulate biorelevant media (FaSSIF/FeSSIF). Use dynamic light scattering (DLS) to detect aggregation. If solubility <10 µM, consider prodrug strategies (e.g., esterification of the carboxamide) or co-solvents (e.g., cyclodextrins) .
Q. How to establish structure-activity relationships (SAR) for fluorinated substituents in this compound?
Compare analogs with 2,4-difluorophenyl vs. mono-fluorinated or chlorinated variants. Assess changes in logP (via HPLC retention time) and target binding (e.g., kinase inhibition IC₅₀). Fluorine’s electron-withdrawing effects may enhance metabolic stability, as seen in trifluoromethyl-containing analogs .
Q. What crystallographic methods confirm conformational stability in solid-state formulations?
Perform powder X-ray diffraction (PXRD) to identify polymorphs. For co-crystals, screen with carboxylic acid co-formers (e.g., succinic acid) and analyze via single-crystal XRD . Thermal stability can be assessed using DSC/TGA (heating rate 10°C/min under N₂) .
Q. How to address off-target activity in cellular assays?
Use chemoproteomics (e.g., affinity pulldown with biotinylated probes) to identify unintended targets. Validate with kinase profiling panels (e.g., Eurofins DiscoverX). For selectivity, modify the pyridinylamino group (e.g., introduce methyl or methoxy substituents) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
